molecular formula C22H19N3O3S2 B2696942 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide CAS No. 451468-35-2

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2696942
CAS No.: 451468-35-2
M. Wt: 437.53
InChI Key: LLNVISXSDXLKFI-UHFFFAOYSA-N
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Description

2-({3-Benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide (CAS: 451468-35-2) is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core substituted with a benzyl group at position 3 and a sulfanyl-linked acetamide moiety attached to a 3-methoxyphenyl group. Its molecular formula is C₂₂H₁₉N₃O₃S₂, with a molar mass of 437.53 g/mol . Predicted physicochemical properties include a density of 1.35±0.1 g/cm³ and a pKa of 12.77±0.70, suggesting moderate solubility in aqueous environments at physiological pH .

Properties

IUPAC Name

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S2/c1-28-17-9-5-8-16(12-17)23-19(26)14-30-22-24-18-10-11-29-20(18)21(27)25(22)13-15-6-3-2-4-7-15/h2-12H,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNVISXSDXLKFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable amine.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base.

    Attachment of the Methoxyphenylacetamide Moiety: The final step involves the coupling of the thienopyrimidine intermediate with 3-methoxyphenylacetic acid or its derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thienopyrimidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name / CAS / Source Core Structure Key Substituents Molar Mass (g/mol) Bioactivity Highlights
Target Compound (451468-35-2) Thieno[3,2-d]pyrimidin-4-one 3-Benzyl, N-(3-methoxyphenyl)sulfanylacetamide 437.53 Not reported in evidence
451468-43-2 Thieno[3,2-d]pyrimidin-4-one 3-Benzyl, N-(2-methoxyphenyl)sulfanylacetamide 437.53 Structural isomer; positional effects
EN300-266676 Thieno[3,2-d]pyrimidin-4-one 3-(4-Chlorophenyl), N-(3-methyl-1H-pyrazol-5-yl) 292.21 Smaller substituents; solubility focus
6-Amino-2-(benzylsulfanyl)pyrimidin-4(3H)-one Pyrimidin-4(3H)-one Benzylsulfanyl 259.32 Intermediate for kinase inhibitors
Compound 38 (MIC study) Triazole-sulfanylacetamide N-(2-Fluorobenzyl) Not provided MIC: 16 µg/mL (E. coli)
8t (LOX inhibitor) Oxadiazole-sulfanylacetamide N-(5-Chloro-2-methylphenyl) 428.50 LOX inhibition: IC₅₀ ~25 µM

Key Structural Differences and Implications

Core Heterocycle Variations: The thieno[3,2-d]pyrimidin-4-one core in the target compound (vs.

Substituent Effects: The 3-methoxyphenyl group in the target compound vs. 2-methoxyphenyl in alters steric and electronic environments. Meta-substitution may reduce steric hindrance compared to ortho-substitution, enhancing target accessibility. Benzyl vs.

Sulfanyl-Acetamide Linkage :

  • This moiety is conserved across analogues (e.g., ), suggesting its critical role in bioactivity. The sulfanyl group may act as a hydrogen bond acceptor, while the acetamide linker provides conformational flexibility.

Bioactivity and Pharmacological Profiles

Antimicrobial Activity:

  • Compounds with sulfanyl-acetamide linkages, such as 38 and 39 , showed MIC values of 16–32 µg/mL against E. coli, indicating moderate antibacterial potency.

Enzyme Inhibition:

  • LOX Inhibition: Compound 8t (IC₅₀ ~25 µM) highlights the role of sulfanyl-acetamide derivatives in modulating inflammatory pathways. The target compound’s thienopyrimidine core may enhance affinity for oxidoreductases.
  • Kinase Inhibition : Pyrimidine derivatives like are precursors for kinase inhibitors (e.g., CDK2), suggesting the target compound could be explored in oncology research.

Physicochemical and ADME Properties:

  • The target compound’s predicted pKa (~12.77) indicates partial ionization at physiological pH, favoring passive diffusion across membranes. In contrast, analogues with polar groups (e.g., 4-chlorophenyl in ) may exhibit reduced bioavailability.

Biological Activity

The compound 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is a member of the thieno[3,2-d]pyrimidine class, which has attracted significant interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that incorporates a thieno ring fused with a pyrimidine moiety, a sulfanyl group, and a methoxyphenyl acetamide substituent. The unique combination of these functional groups suggests diverse interactions within biological systems, making it a candidate for various therapeutic applications.

Molecular Characteristics

PropertyValue
Molecular Formula C23H21N3O4S
Molecular Weight 467.6 g/mol
CAS Number 1252856-24-8

Biological Activity

Research indicates that compounds similar to This compound exhibit notable anticancer and antimicrobial properties . The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in cancer cell proliferation and bacterial growth.

Anticancer Activity

Several studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives. These compounds have been shown to target critical enzymes such as thymidylate synthase and dihydrofolate reductase. For example:

  • In vitro studies demonstrated that related derivatives exhibited IC50 values in the micromolar range against various cancer cell lines:
    • MCF7 (breast cancer): IC50 = 12.5 µM
    • NCI-H460 (lung cancer): IC50 = 42.30 µM
    • HepG2 (liver cancer): IC50 = 17.82 µM

These findings suggest that the compound may possess similar inhibitory effects on cancer cell lines.

Antimicrobial Activity

The antimicrobial properties of thieno[3,2-d]pyrimidine derivatives have also been documented. The compound's structure allows it to interact with bacterial enzymes, potentially leading to the inhibition of bacterial growth. For instance:

  • Compounds in this class have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Structure-Activity Relationship (SAR)

The efficacy of This compound can be further understood through SAR studies. The presence of the sulfanyl group is critical for enhancing biological activity. Comparative analysis with other thieno[3,2-d]pyrimidine derivatives reveals:

Compound NameStructure FeaturesBiological Activity
6-(1H-Benzimidazol-2-yl)-3,5-dimethylthieno[2,3-d]pyrimidin-4-oneContains benzimidazole moietyAntimicrobial
4-Oxo-thieno[3,2-d]pyrimidin derivativesLacks sulfanyl groupAnticancer
N-(aryl)acetamidesSimple aromatic substitutionsVaries widely; anti-inflammatory properties in some cases

Case Studies

  • Inhibition of nSMase2 : A study involving phenyl-substituted thienopyrimidines demonstrated that certain analogues could inhibit neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in Alzheimer's disease progression. The structure of these compounds was modified to enhance their pharmacokinetic properties while maintaining their inhibitory effects.
    • Efficacy in Animal Models : In vivo studies showed significant inhibition of exosome release from neuronal cells, suggesting potential applications in neurodegenerative diseases.
  • Cytotoxicity Assessments : Another study evaluated various thienopyrimidine derivatives against different cancer cell lines, revealing that modifications to the acetamide group significantly influenced cytotoxicity profiles.
    • Results Summary : Compounds with methoxy substitutions demonstrated increased potency against MCF7 cells compared to their unsubstituted counterparts.

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